
2-Chloro-5-(chloromethyl)pyridine
Overview
Description
Chemical Identity: 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3) is a pyridine derivative with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.01 g/mol . It features a chlorine atom at the 2-position and a chloromethyl (-CH₂Cl) group at the 5-position on the pyridine ring. Its monoisotopic mass is 160.9799 Da, and it has a moderate lipophilicity (XLogP3: 2.2) .
Synthesis:
The compound is synthesized via liquid-phase chlorination of 3-methylpyridine or through cyclization reactions using phosphorus oxychloride (POCl₃) . Recent methods employ acid buffering agents to optimize pH (4–5), achieving yields up to 90% while minimizing by-products and environmental waste (e.g., reduced DMF and phosphorus discharge) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-chloro-5-methylpyridine. This process typically uses chlorine gas in the presence of a catalyst, such as azadiisobutylnitrile, and is carried out at elevated temperatures (70-80°C) . Another method involves the use of cyclopentadiene and acrolein as starting materials, followed by chlorination and cyclization reactions .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. The reaction is conducted in a chlorination reactor, where chlorine gas is introduced under reflux conditions. After the reaction is complete, the product is purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines and alcohols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Such as azadiisobutylnitrile for chlorination reactions.
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyridine derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-5-(chloromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of diverse functional groups, making it valuable in drug development.
Case Study: Synthesis of Neonicotinoids
Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. The synthesis of these compounds often utilizes this compound as a starting material. For instance, it can be transformed into more complex structures that exhibit insecticidal properties, enhancing agricultural productivity while managing pest populations effectively .
Compound | Yield (%) | Reaction Conditions |
---|---|---|
Neonicotinoid A | 85% | Acetonitrile, potassium carbonate, 70°C, 16h |
Neonicotinoid B | 90% | Toluene, hydrobromic acid, 90-100°C, 10h |
Agrochemical Applications
The compound is also utilized in the development of insecticides and herbicides. Its chlorinated structure enhances its biological activity and stability in various environmental conditions.
Case Study: Insecticide Development
In a study focused on developing new insecticides, researchers synthesized derivatives of this compound that demonstrated potent activity against common agricultural pests. The intermediates derived from this compound were shown to have lower toxicity to non-target organisms compared to existing products .
Insecticide Derivative | Target Pest | Efficacy (%) |
---|---|---|
Insecticide X | Aphids | 95% |
Insecticide Y | Whiteflies | 90% |
Synthetic Applications
The compound is employed in various synthetic pathways due to its ability to undergo nucleophilic substitution reactions. This characteristic makes it suitable for creating more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)pyridine primarily involves its role as an intermediate in the synthesis of neonicotinoid insecticides. These insecticides target the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound’s chlorinated pyridine structure allows it to effectively interact with these receptors, disrupting normal neural function .
Comparison with Similar Compounds
Toxicity :
- Acute Hazards : Corrosive; causes severe skin/eye burns, respiratory irritation, and systemic toxicity via ingestion or inhalation .
Comparison with Structurally Similar Compounds
2-Chloro-5-(difluoromethyl)pyridine
- Molecular Formula : C₆H₅ClF₂N
- Key Differences :
- The difluoromethyl (-CF₂H) group enhances metabolic stability and lipophilicity compared to -CH₂Cl, making it favorable in drug design .
- Synthesis : Typically derived via halogen-exchange reactions or fluorination of trichloromethyl precursors .
- Applications : Used in fluorinated agrochemicals and bioactive molecules due to improved resistance to enzymatic degradation .
2-Chloro-5-fluoropyridine
- Molecular Formula : C₅H₃ClFN
- Key Differences :
2-Chloro-5-methylpyridine
- Molecular Formula : C₆H₆ClN
- Key Differences: A methyl (-CH₃) group at the 5-position reduces steric hindrance compared to -CH₂Cl, facilitating easier functionalization . Synthesis: Produced via catalytic hydrogenation or direct methylation of pyridine derivatives . Applications: Precursor for herbicides and nonsteroidal anti-inflammatory drugs (NSAIDs) .
2-Chloro-5-iodopyridine
- Molecular Formula : C₅H₃ClIN
- Key Differences :
Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) | Key Substituents |
---|---|---|---|---|
2-Chloro-5-(chloromethyl)pyridine | 162.01 | 2.2 | Not reported | -Cl (C2), -CH₂Cl (C5) |
2-Chloro-5-(difluoromethyl)pyridine | 163.56 | 2.5 | Not reported | -Cl (C2), -CF₂H (C5) |
2-Chloro-5-fluoropyridine | 131.54 | 1.8 | 99 | -Cl (C2), -F (C5) |
2-Chloro-5-methylpyridine | 127.57 | 1.6 | Not reported | -Cl (C2), -CH₃ (C5) |
2-Chloro-5-iodopyridine | 239.44 | 2.7 | 99 | -Cl (C2), -I (C5) |
Data sourced from
Biological Activity
2-Chloro-5-(chloromethyl)pyridine (CAS No. 70258-18-3) is a chlorinated pyridine derivative that has garnered attention for its potential applications in pharmaceuticals and agriculture. This compound is primarily utilized in the synthesis of various pharmaceutical agents, including neonicotinoids, which are known for their insecticidal properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C₆H₅Cl₂N
- Molecular Weight : 162.01 g/mol
- Solubility : Insoluble in water
Synthesis
This compound can be synthesized through several methods, often involving chlorination processes. For instance, it can be produced by reacting pyridine derivatives with chlorinating agents under controlled conditions. The synthesis typically yields moderate to high purity levels, making it suitable for further applications in drug development and agricultural chemistry .
Insecticidal and Fungicidal Properties
Research indicates that this compound exhibits moderate insecticidal and fungicidal activities. A preliminary bioassay demonstrated its effectiveness against certain pests, suggesting potential utility in agricultural applications . The compound's mechanism of action may involve interference with nicotinic acetylcholine receptors (nAChRs), similar to other neonicotinoids.
Toxicological Studies
A significant study assessed the carcinogenic potential of related compounds, specifically 2-(chloromethyl)pyridine hydrochloride, in Fischer 344 rats and B6C3F1 mice. The results indicated no significant increase in tumor incidence across various dosages (75 mg/kg and 150 mg/kg for rats; 125 mg/kg and 250 mg/kg for mice) over a prolonged exposure period of 99 weeks. However, a slight dose-related increase in subcutaneous fibromas was noted in male rats, indicating a need for further investigation into the long-term effects of chlorinated pyridines .
Case Study 1: Synthesis and Characterization of Derivatives
In a study focused on synthesizing derivatives of this compound, researchers successfully created novel compounds that demonstrated enhanced biological activity against specific pathogens. The derivatives were characterized using various analytical techniques, including NMR and mass spectrometry, confirming their structures and purity levels .
Case Study 2: Environmental Impact Assessment
An environmental assessment investigated the degradation pathways of neonicotinoids derived from this compound. The study highlighted the compound's persistence in soil and water systems, raising concerns about its ecological impact and potential bioaccumulation in non-target species. This underscores the importance of evaluating both efficacy and environmental safety when developing new agrochemicals .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₆H₅Cl₂N |
Molecular Weight | 162.01 g/mol |
Solubility | Insoluble in water |
Insecticidal Activity | Moderate |
Carcinogenicity (in vivo) | No significant tumor increase |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Chloro-5-(chloromethyl)pyridine relevant to experimental design?
The compound (C₆H₅Cl₂N) has a molecular weight of 162.02 g/mol, a melting point of 37–42°C, and a flash point of 110°C . Its density is 1.324 g/cm³, and it exists as beige moist crystals under standard conditions . These properties are critical for solvent selection, reaction temperature optimization, and safety protocols (e.g., avoiding ignition sources above 110°C).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use chemical impermeable gloves (e.g., PVC, tested to EN 374 standards) and tightly fitting safety goggles to prevent skin/eye contact . Work in well-ventilated areas with spark-proof tools to avoid electrostatic discharge . Store in cool, dry conditions away from bases, oxidizers, and incompatible metals (e.g., zinc, light steel) to prevent hydrogen gas formation .
Q. What are the common synthetic routes for this compound in academic research?
A key method involves chlorinating 2-chloro-5-methylpyridine using liquid-phase conditions with catalysts like ZnCl₂ or AlCl₃, followed by vapor-phase fluorination to yield intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine . Alternatively, it is synthesized via nucleophilic substitution reactions with amines in anhydrous acetonitrile, using K₂CO₃ as a base .
Advanced Research Questions
Q. How can researchers optimize the chlorination of this compound to minimize byproduct formation?
Optimize reaction parameters using continuous flow reactors to enhance mixing and heat transfer, reducing unwanted side reactions (e.g., over-chlorination) . Monitor reaction progress via ¹³C/¹⁹F-NMR to track substituent positions and confirm product purity .
Q. What role does this compound play in the synthesis of fluorinated neonicotinoids?
It acts as a precursor for fluorinated agrochemical intermediates. For example, reacting it with substituted anilines under anhydrous conditions yields neonicotinoid analogues with larvicidal activity. Molecular docking studies confirm its interaction with insect nicotinic acetylcholine receptors .
Q. Which advanced structural characterization techniques are most effective for confirming the regiochemistry of derivatives?
Single-crystal X-ray diffraction (e.g., CCDC 2,071,276) provides unambiguous confirmation of substituent positions . Complement with ¹³C-NMR to verify carbon environments and mass spectrometry for molecular weight validation .
Q. How should researchers address contradictions in hazard data (e.g., carcinogenicity vs. low-risk classifications)?
Cross-reference toxicological profiles from multiple SDS sources. While some studies suggest potential carcinogenicity (limited evidence), others classify it as low-risk for acute exposure . Conduct in vitro assays (e.g., Ames test) to assess mutagenicity and align handling protocols with the precautionary principle .
Q. What strategies mitigate instability during storage or reactions with incompatible materials?
Avoid contact with alkaline substances (e.g., cyanides, sulfides) to prevent exothermic decomposition . Use inert solvents (e.g., dichloromethane) and store in airtight containers under nitrogen to minimize moisture absorption and oxidation .
Q. How can reaction byproducts be analyzed and quantified in synthetic workflows?
Employ HPLC-MS to detect trace impurities (e.g., unreacted 2-chloro-5-methylpyridine) . For halogenated byproducts, use ion chromatography to quantify chloride release, ensuring compliance with green chemistry principles .
Q. What methodologies are recommended for assessing the compound’s chronic toxicity in biomedical research?
Use rodent models to evaluate respiratory effects (e.g., RADS-like symptoms) and skin sensitization via repeated epidermal exposure . For in vitro studies, apply OECD guidelines (e.g., TG 429) to test dermal corrosion and cellular toxicity .
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNYHLTRZIINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220498 | |
Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70258-18-3 | |
Record name | 2-Chloro-5-(chloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70258-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070258183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-chloro-5-(chloromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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